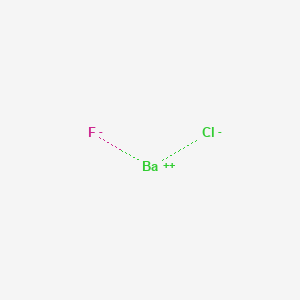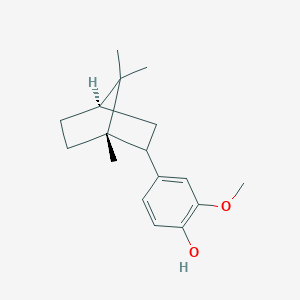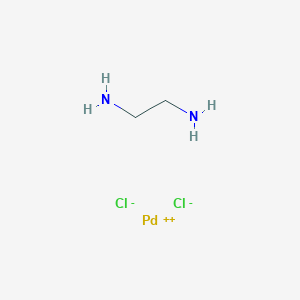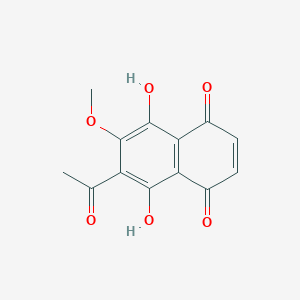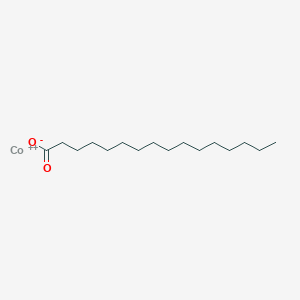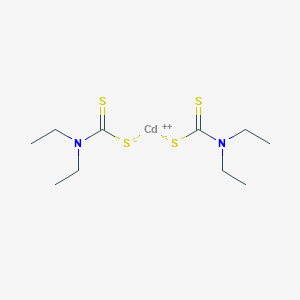
Mandelic acid, p-methoxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mandelic acid, p-methoxy-, methyl ester is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of mandelic acid, which is a natural compound found in almonds and other fruits. Mandelic acid, p-methoxy-, methyl ester has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of mandelic acid, p-methoxy-, methyl ester is not fully understood, but it is believed to work by inhibiting the growth of bacteria. This compound has been shown to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. It is believed that the compound works by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
Mandelic acid, p-methoxy-, methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain.
实验室实验的优点和局限性
One of the advantages of using mandelic acid, p-methoxy-, methyl ester in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful in a variety of research applications. However, there are also some limitations to using this compound. For example, it can be toxic at high concentrations, which may limit its use in some experiments. In addition, it may not be suitable for use in certain types of assays or experiments.
未来方向
There are many potential future directions for the use of mandelic acid, p-methoxy-, methyl ester in scientific research. One area of research that is currently being explored is the development of new antibacterial agents based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative diseases. In addition, there is interest in using this compound as a starting material for the synthesis of new materials, such as biodegradable polymers. Overall, the potential applications of mandelic acid, p-methoxy-, methyl ester in scientific research are vast and varied.
科学研究应用
Mandelic acid, p-methoxy-, methyl ester has been used in a variety of scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and pharmaceuticals, particularly in the treatment of bacterial infections. It has also been used in the development of new materials, such as polymers and coatings.
属性
CAS 编号 |
13305-14-1 |
|---|---|
产品名称 |
Mandelic acid, p-methoxy-, methyl ester |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 |
InChI 键 |
RXVKSXZEZOODTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
